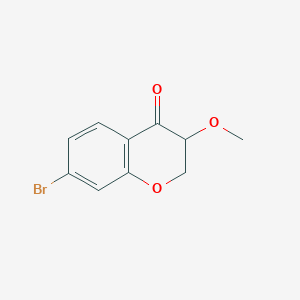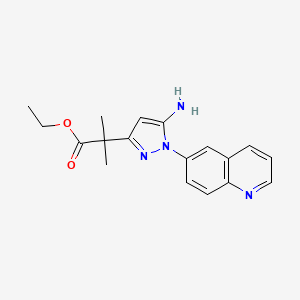
Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate is a chemical compound with the molecular formula C13H16F2N2O2 and a molecular weight of 270.28 g/mol . This compound is characterized by the presence of a benzoate ester group, two fluorine atoms, and a piperazine ring substituted with a methyl group. It is primarily used in research and development settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate typically involves the reaction of 2,5-difluorobenzoic acid with 3-methylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid, and the piperazine ring can undergo oxidation or reduction reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution: Products with different substituents on the benzene ring.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The fluorine atoms may enhance the compound’s binding affinity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2,5-difluoro-4-(4-methylpiperazin-1-YL)benzoate
- Methyl 2,5-difluoro-4-(2-methylpiperazin-1-YL)benzoate
- Methyl 2,5-difluoro-4-(3-ethylpiperazin-1-YL)benzoate
Uniqueness
Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate is unique due to the specific positioning of the methyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms also distinguishes it from other similar compounds, potentially enhancing its stability and binding properties .
Eigenschaften
Molekularformel |
C13H16F2N2O2 |
|---|---|
Molekulargewicht |
270.27 g/mol |
IUPAC-Name |
methyl 2,5-difluoro-4-(3-methylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C13H16F2N2O2/c1-8-7-17(4-3-16-8)12-6-10(14)9(5-11(12)15)13(18)19-2/h5-6,8,16H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
SPRJRPVDXJBMIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCN1)C2=C(C=C(C(=C2)F)C(=O)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methoxy-N,5,5-trimethyl-5,6-dihydro-4H-cyclopenta[B]thiophene-2-carboxamide](/img/structure/B13055519.png)





![(E)-[1-(pyrazin-2-yl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B13055551.png)



![Tert-butyl (R)-4-(6-amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate](/img/structure/B13055580.png)

![4-((4-Bromophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13055583.png)

